molecular formula C16H23N5O2S2 B2483993 5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide CAS No. 2034547-55-0

5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide

Cat. No. B2483993
CAS RN: 2034547-55-0
M. Wt: 381.51
InChI Key: AMCUTPFIEGAXMB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 1,2-dithiolan-3-yl group, a triazolopyrazine group, and an amide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the amide group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in reactions with acids or bases, and the heterocyclic rings could undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups present .

Scientific Research Applications

Green Chemistry and Heterocycle Synthesis

The compound’s structure contains a 1,2-dithiole group, which makes it interesting for green chemistry applications. Researchers have synthesized novel sulfur heterocycle systems containing this group. These systems were characterized using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and single crystal X-ray crystallography . The development of efficient and environmentally friendly synthetic routes is crucial in modern chemistry, and this compound contributes to that endeavor.

Anti-Cancer Activity

Scientists have evaluated the anti-cancer potential of this compound against human liver cancer cells (HepG2). Understanding its effects on cell growth inhibition provides valuable insights for cancer research. While further studies are needed, this initial assessment highlights its potential as an anti-cancer agent .

Electron Correlation Control

Another related compound, 2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP), has been studied for its chemical modifications and electron correlation control. Although not identical to our compound, the presence of the dithiolan-2-ylidene moiety suggests potential applications in electronic materials and molecular conductors .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with a specific biological target to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

properties

IUPAC Name

5-(dithiolan-3-yl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S2/c1-2-23-16-15-20-19-13(21(15)9-8-17-16)11-18-14(22)6-4-3-5-12-7-10-24-25-12/h8-9,12H,2-7,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCUTPFIEGAXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CCCCC3CCSS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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